molecular formula C10H11IO3 B14808631 Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate

Cat. No.: B14808631
M. Wt: 306.10 g/mol
InChI Key: PNELABTZUPVTBJ-VIFPVBQESA-N
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Description

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ethyl ester group is attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate typically involves the esterification of (S)-2-hydroxy-2-(4-iodophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Ethyl (S)-2-oxo-2-(4-iodophenyl)acetate.

    Reduction: Ethyl (S)-2-hydroxy-2-(4-iodophenyl)ethanol.

    Substitution: Ethyl (S)-2-hydroxy-2-(4-azidophenyl)acetate.

Scientific Research Applications

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine substituent makes it a useful intermediate for further functionalization through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. The iodine substituent can also participate in halogen bonding interactions, which can influence the compound’s binding affinity to target proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-iodophenyl)acetate: Similar structure but lacks the hydroxyl group.

    4-Iodophenyl acetate: Similar structure but lacks the ethyl ester group and the hydroxyl group.

Uniqueness

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is unique due to the presence of both the hydroxyl and iodine substituents, which provide distinct reactivity and potential for further functionalization. The chiral center at the alpha position also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl (2S)-2-hydroxy-2-(4-iodophenyl)acetate

InChI

InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3/t9-/m0/s1

InChI Key

PNELABTZUPVTBJ-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=C(C=C1)I)O

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)I)O

Origin of Product

United States

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